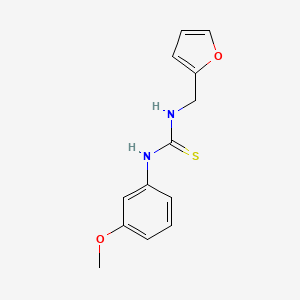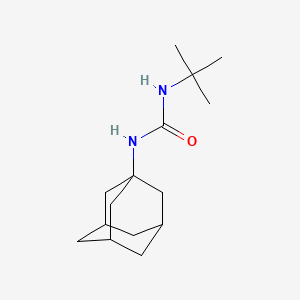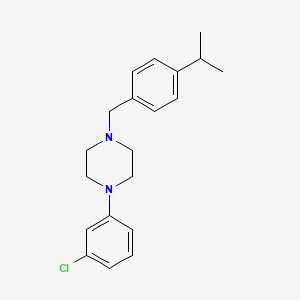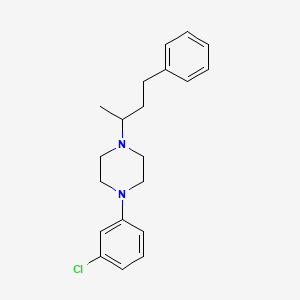
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea, also known as FMT, is a compound that belongs to the class of thiourea derivatives. It has been studied for its potential use in various scientific research applications, including as an anticancer agent and as a tool for studying the role of thiourea derivatives in biological systems.
科学的研究の応用
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential use as an anticancer agent. In one study, N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea was found to inhibit the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been studied for its potential use as a tool for studying the role of thiourea derivatives in biological systems. Thiourea derivatives have been found to have a variety of biological activities, including antioxidant, antimicrobial, and antitumor properties.
作用機序
The mechanism of action of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling and proliferation. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been found to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been found to have antioxidant and anti-inflammatory properties. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been found to have a protective effect on the liver, reducing oxidative stress and inflammation in animal models of liver injury.
実験室実験の利点と制限
One advantage of using N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity compared to other anticancer agents. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been found to have a high degree of selectivity for cancer cells, meaning it targets cancer cells while sparing normal cells. However, one limitation of using N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea. One area of focus is the development of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea analogs with improved solubility and bioavailability. Another area of focus is the exploration of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea's potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea and its effects on various signaling pathways and enzymes involved in cancer cell growth and survival.
合成法
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-furylacetaldehyde with 3-methoxyaniline in the presence of thiourea and a catalyst such as zinc chloride. Other methods involve the reaction of 2-furylacetaldehyde with 3-methoxyaniline in the presence of various reagents, such as sodium hydride or sodium methoxide.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-16-11-5-2-4-10(8-11)15-13(18)14-9-12-6-3-7-17-12/h2-8H,9H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCHYAMRNBVJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B4973249.png)

![2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4973263.png)
![N-(4-bromophenyl)-2-{[N-(2-hydroxyethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4973273.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)

![N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4973334.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)

![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4973349.png)